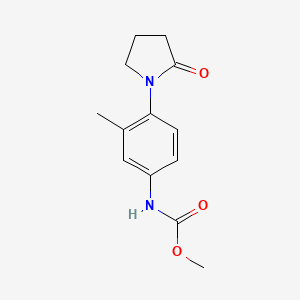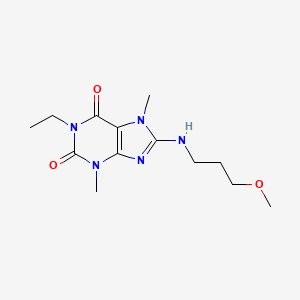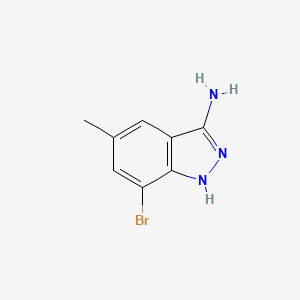
7-bromo-5-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-5-methyl-1H-indazol-3-amine” is a chemical compound with the CAS Number: 1388073-21-9 . It has a molecular weight of 226.08 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of indazole derivatives, which includes “this compound”, has been a subject of research . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The compounds were evaluated for their inhibitory activities against human cancer cell lines .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 226.08 .Mechanism of Action
The mechanism of action of 7-bromo-5-methyl-1H-indazol-3-amine involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the proliferation of these cells. Additionally, this compound can reduce inflammation in the body by inhibiting the activity of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-bromo-5-methyl-1H-indazol-3-amine in lab experiments is its high potency and selectivity for certain enzymes. This makes it an ideal candidate for drug discovery and development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 7-bromo-5-methyl-1H-indazol-3-amine. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in the treatment of cancer. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to produce high yields, and its mechanism of action involves the inhibition of protein kinases. This compound has demonstrated biochemical and physiological effects, including anticancer and anti-inflammatory activity. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research and development in various fields.
Synthesis Methods
The synthesis method of 7-bromo-5-methyl-1H-indazol-3-amine involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-amino-3-bromoaniline. This method has been optimized to produce high yields of the compound and has been reported in several scientific papers.
Scientific Research Applications
7-bromo-5-methyl-1H-indazol-3-amine has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including protein kinases, and has demonstrated anticancer activity in vitro. Additionally, this compound has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
7-bromo-5-methyl-1H-indazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(6(9)3-4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJWBAIGVFDFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NN=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388073-21-9 |
Source


|
| Record name | 7-bromo-5-methyl-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)
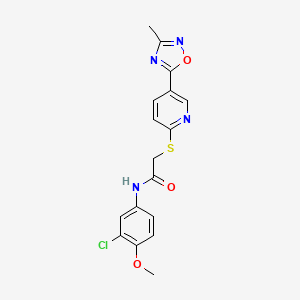
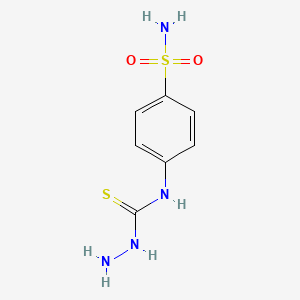
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

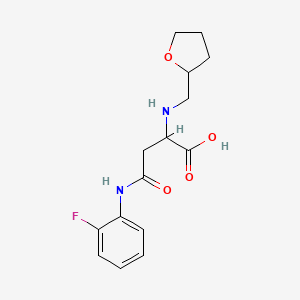
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
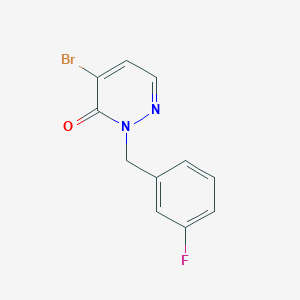
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)

